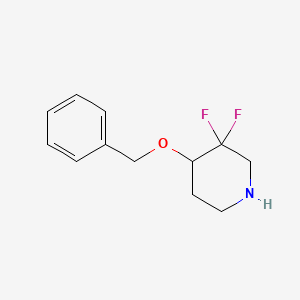

4-(Benzyloxy)-3,3-difluoropiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-4-phenylmethoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c13-12(14)9-15-7-6-11(12)16-8-10-4-2-1-3-5-10/h1-5,11,15H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLKTQVTONDPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1OCC2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276872 | |

| Record name | 3,3-Difluoro-4-(phenylmethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206540-59-1 | |

| Record name | 3,3-Difluoro-4-(phenylmethoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206540-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Difluoro-4-(phenylmethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyloxy 3,3 Difluoropiperidine and Its Research Analogs

Strategies for Constructing the 3,3-Difluoropiperidine (B1349930) Core

The synthesis of 3,3-difluoropiperidines, including 4-(benzyloxy)-3,3-difluoropiperidine, relies on several key chemical transformations. These methods range from building the ring system with the fluorine atoms already in place to introducing the difluoro moiety onto a pre-existing piperidine (B6355638) precursor.

1,4-Addition Reactions with Ethyl Bromodifluoroacetate Precursors

A prominent strategy for synthesizing 4-substituted 3,3-difluoropiperidines involves the 1,4-addition, or Michael-type reaction, of ethyl bromodifluoroacetate to an activated alkene. nih.govsigmaaldrich.com This method is particularly effective when using 3-substituted acrylonitriles as the Michael acceptor in the presence of copper powder. nih.govsigmaaldrich.comnih.gov The reaction selectively forms the 1,4-addition product, which serves as a key intermediate for the subsequent ring-forming steps. nih.gov

The synthesis of this compound has been successfully achieved using this approach. nih.govsigmaaldrich.com The process begins with the copper-mediated reaction between ethyl bromodifluoroacetate and a suitable acrylonitrile (B1666552) precursor, establishing the carbon skeleton with the required difluoromethylene group.

Table 1: Copper-Mediated 1,4-Addition Reaction

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Ethyl bromodifluoroacetate | 3-Substituted Acrylonitrile | Copper powder | γ,γ-Difluoro-δ-cyanocarboxylic acid ester | nih.gov, sigmaaldrich.com |

Cyclization and Lactamization Approaches for Piperidine Ring Formation

Following the initial 1,4-addition, the construction of the piperidine ring is typically achieved through a sequence of reduction and cyclization steps. nih.govsigmaaldrich.com The cyano group of the intermediate formed in the Michael addition is reduced to a primary amine, often using a reducing agent like borane (B79455). nih.gov This newly formed amine then undergoes spontaneous or induced intramolecular cyclization, attacking the ester carbonyl to form a stable six-membered lactam (a cyclic amide). This lactam, a 5,5-difluoropiperidin-2-one (B1396180) derivative, is the immediate precursor to the final piperidine ring. The synthesis is completed by the reduction of the lactam amide group to an amine, yielding the desired 4-substituted 3,3-difluoropiperidine. nih.govsigmaaldrich.com

This multi-step process provides a reliable pathway to the 3,3-difluoropiperidine core, and it was the methodology used to prepare this compound, which was then further converted into other valuable building blocks like N-protected 3,3-difluoro-4,4-dihydroxypiperidine. nih.gov

Deoxofluorination Reactions in Fluorinated Amine Synthesis

Deoxofluorination is a powerful technique for introducing fluorine atoms into a molecule by replacing oxygen atoms. thieme-connect.com In the context of piperidine synthesis, this typically involves the conversion of a ketone to a geminal difluoride. organic-chemistry.org For instance, an appropriately substituted piperidin-4-one can be treated with a deoxofluorinating agent to yield a 4,4-difluoropiperidine (B1302736). While this specific example yields a 4,4-difluoro isomer, the same principle can be applied to a piperidin-3-one (B1582230) to access the 3,3-difluoro core.

Commonly used reagents for this transformation include (diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue, [bis(2-methoxyethyl)amino]sulfur trifluoride (Deoxo-Fluor). organic-chemistry.orgthieme-connect.com While effective, these reagents can present safety and cost challenges for large-scale synthesis. thieme-connect.com Newer reagents like AlkylFluor have been developed as bench-stable alternatives for the deoxyfluorination of alcohols and other functional groups. thieme-connect.com Although deoxofluorination is a prevalent strategy, it can require significant prefunctionalization of the substrate and may suffer from poor atom economy. acs.org

Table 2: Comparison of Common Deoxofluorination Reagents

| Reagent | Precursor | Key Characteristics | Reference |

|---|---|---|---|

| DAST | Alcohols, Aldehydes, Ketones | Effective but thermally unstable. | organic-chemistry.org, thieme-connect.com |

| Deoxo-Fluor | Alcohols, Aldehydes, Ketones | More thermally stable than DAST. | organic-chemistry.org |

Catalytic Hydrogenation and Dearomatization of Fluorinated Pyridines

An alternative retrosynthetic approach involves the reduction of a pre-fluorinated aromatic heterocycle. Catalytic hydrogenation of readily available fluorinated pyridines presents a direct route to fluorinated piperidines. nih.gov This method is attractive due to the commercial availability of a wide range of fluoropyridine precursors. However, the strategy is challenged by competing hydrodefluorination side reactions, where the fluorine atoms are undesirably replaced by hydrogen. nih.govnih.gov

Significant progress has been made in developing selective hydrogenation protocols. Researchers have found that using a combination of a palladium catalyst, such as palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C), in the presence of a Brønsted acid like aqueous HCl, can effectively promote the hydrogenation of the pyridine (B92270) ring while minimizing defluorination. nih.govacs.org This method is robust, tolerates air and moisture, and provides a cis-selective hydrogenation, yielding a variety of (multi)fluorinated piperidines. acs.org Another advanced approach is the one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridines, which offers excellent diastereoselectivity for producing all-cis-(multi)fluorinated piperidines. nih.gov

Palladium-Catalyzed Annulation Strategies for Fluorinated N-Heterocycles

Palladium-catalyzed annulation reactions offer a modular and efficient way to construct complex heterocyclic systems. A [4+2] annulation strategy has been developed to access functionalized 3-fluoropiperidines. acs.orgnih.gov This method involves the reaction of α-fluoro-β-ketoesters with other components in a process catalyzed by a palladium complex. acs.org

The versatility of this approach allows for the use of various fluorinated nucleophiles, including α-fluoro-β-ketonitriles and α-fluoro-β-ketosulfones, leading to a diverse range of substituted fluoropiperidines. acs.orgnih.gov The resulting products are highly functionalized, making them versatile intermediates for further chemical modification. nih.gov This strategy is noted for its ability to rapidly construct the piperidine core under relatively mild conditions. acs.orgnih.gov

Table 3: Scope of Palladium-Catalyzed [4+2] Annulation

| Fluorinated Nucleophile | Imine Substituent | Product | Yield | Reference |

|---|---|---|---|---|

| α-Fluoro-β-ketoester | p-MeO-Aryl | 3-Fluoropiperidine (B1141850) imine | Excellent | nih.gov, acs.org |

| α-Fluoro-β-ketoester | Naphthyl | 3-Fluoropiperidine imine | Excellent | nih.gov, acs.org |

| α-Fluoro-β-ketonitrile | Aryl | 3-Fluoropiperidine imine | Good | nih.gov, acs.org |

Radical-Mediated and Amine Cyclization Processes

Radical cyclizations provide another pathway for the formation of N-heterocyclic rings. For instance, hypoiodite-mediated aminyl radical cyclization involves the generation of a nitrogen-centered radical from a primary amine, which then cyclizes onto a suitably positioned acceptor within the molecule. nih.gov This method has been successfully applied in the synthesis of complex steroidal alkaloids containing piperidine-like fused ring systems. nih.gov

Specific Synthetic Pathways to this compound

Detailed Reaction Schemes and Optimized Conditions

The synthesis of this compound has been achieved through a multi-step sequence starting from the 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile in the presence of copper powder. sigmaaldrich.comnih.gov This is followed by reduction of the resulting cyano group, lactamization, and subsequent reduction of the lactam to afford the desired piperidine ring. sigmaaldrich.comnih.gov An analogous methodology has been successfully employed for the preparation of this compound. sigmaaldrich.comnih.gov

A general reaction scheme is as follows:

1,4-Addition: Ethyl bromodifluoroacetate is added to a 3-substituted acrylonitrile in the presence of copper powder.

Cyano Group Reduction: The nitrile functionality of the adduct is reduced.

Lactamization: The resulting amino ester undergoes intramolecular cyclization to form a lactam.

Lactam Reduction: The lactam is reduced to yield the final 4-substituted-3,3-difluoropiperidine. sigmaaldrich.comnih.gov

This approach has also been utilized to synthesize N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid. sigmaaldrich.comnih.gov

Role of Borane Reduction and Lactam Derivatization

Borane reagents, such as borane-tetrahydrofuran (B86392) (BTHF) or borane-dimethyl sulfide (B99878) (BMS), are crucial in the synthesis of piperidine derivatives. organic-chemistry.orgyoutube.com In the context of synthesizing this compound, borane is effectively used for the reduction of the cyano substituent and the final lactam reduction. sigmaaldrich.comnih.gov Borane is a highly selective reducing agent for carboxylic acids, amides, and nitriles. youtube.comyoutube.com Its ability to reduce amides to amines is particularly valuable in the final step of piperidine ring formation from a lactam intermediate. organic-chemistry.org

Lactam derivatization serves as a key strategy in building the piperidine core. nsf.gov The formation of a lactam intermediate through intramolecular cyclization of an amino ester allows for the subsequent stereocontrolled introduction of substituents and the eventual reduction to the desired piperidine. sigmaaldrich.comnih.gov

Preparation of N-Protected Intermediates and Deprotection Strategies

In many synthetic routes towards piperidine derivatives, the nitrogen atom is protected to prevent unwanted side reactions and to control reactivity. researchgate.netjyu.fi A common protecting group is the tert-butoxycarbonyl (Boc) group. researchgate.netfishersci.co.uk The N-Boc protected intermediate, N-Boc-4-(benzyloxy)-3,3-difluoropiperidine, is a stable compound that can be deprotected under specific conditions.

Deprotection Strategies for N-Boc:

Acidic Conditions: The most common method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.uknih.gov

Fluorinated Alcohols: Thermolytic deprotection of N-Boc compounds can be achieved using fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), often accelerated by microwave irradiation. researchgate.netresearchgate.net

Oxalyl Chloride: A mild method for N-Boc deprotection uses oxalyl chloride in methanol (B129727) at room temperature. nih.gov

Stereoselective Synthesis of this compound Isomers and Diastereomers

The synthesis of specific stereoisomers of fluorinated piperidines is of great interest due to the differential biological activities often exhibited by enantiomers and diastereomers.

Enantioselective Approaches for Chiral Fluorinated Piperidines

Several enantioselective methods have been developed to access chiral fluorinated piperidines. These strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions.

One notable approach is the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using a chiral base system like n-BuLi/sparteine. rsc.org This method allows for the preparation of highly enantioenriched piperidines. rsc.org Another strategy involves the copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines to generate chiral 3-boryl-tetrahydropyridines, which are versatile intermediates for the synthesis of chiral piperidines. acs.org

While not explicitly detailed for this compound, these enantioselective methods for related fluorinated and chiral piperidines provide a framework for developing a stereocontrolled synthesis of its specific isomers, such as (R)-4-(benzyloxy)-3,3-difluoropiperidine. bldpharm.com

Diastereoselective Control in Piperidine Ring Formation

Achieving diastereoselective control is crucial when multiple stereocenters are present in the piperidine ring. The formation of all-cis-(multi)fluorinated piperidines has been accomplished through a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors. nih.gov This process proceeds with high diastereoselectivity. nih.gov

In other approaches, the stereochemistry of the starting materials can dictate the configuration of the final product. For instance, stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives has been achieved where the configuration of the stereocenters in the products was predetermined by the chiral centers of the starting γ-lactam. researchgate.netjyu.fi

The development of methods for diastereoselective control in the formation of the piperidine ring is essential for accessing specific isomers of complex molecules like this compound.

Chemical Transformations and Derivatization of 4 Benzyloxy 3,3 Difluoropiperidine

Functionalization at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a key handle for introducing a wide array of substituents, enabling the exploration of the chemical space around this scaffold.

N-Alkylation and N-Acylation Reactions for Library Synthesis

The nucleophilic nature of the piperidine nitrogen readily allows for N-alkylation and N-acylation reactions. These transformations are fundamental in the construction of libraries of compounds with diverse functionalities. For instance, N-alkylation with various alkyl halides or reductive amination with aldehydes and ketones can introduce a range of aliphatic and benzylic groups. Similarly, N-acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) can be employed to install a variety of amide functionalities. These reactions are typically high-yielding and can be performed under standard laboratory conditions, making them amenable to parallel synthesis and the rapid generation of analogues for structure-activity relationship (SAR) studies.

Introduction of Aromatic and Heteroaromatic Moieties

The introduction of aromatic and heteroaromatic systems at the piperidine nitrogen can significantly influence the pharmacological properties of the resulting molecules. nih.gov This can be achieved through several methods, including Buchwald-Hartwig amination or Ullmann condensation with aryl or heteroaryl halides. These palladium- or copper-catalyzed cross-coupling reactions provide access to a broad spectrum of N-aryl and N-heteroaryl derivatives. The choice of ligands, base, and solvent is crucial for optimizing these transformations, particularly with sterically hindered or electronically diverse coupling partners. The resulting compounds, bearing moieties such as phenyl, pyridyl, or pyrimidinyl groups directly attached to the piperidine nitrogen, are of significant interest in the development of new therapeutic agents. nih.gov

Modifications and Transformations of the Benzyloxy Moiety

The benzyloxy group at the 4-position serves as a versatile protecting group for the hydroxyl functionality and also presents opportunities for further functionalization.

Hydrogenolysis for Deprotection and Hydroxyl Group Generation

A key transformation of the benzyloxy group is its removal via hydrogenolysis to unveil the corresponding hydroxyl group. rsc.org This deprotection is typically accomplished using hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). rsc.org The reaction is generally clean and efficient, proceeding under mild conditions to afford 3,3-difluoro-4-hydroxypiperidine. This resulting alcohol is a crucial intermediate that can be further derivatized, for example, through esterification, etherification, or oxidation, to introduce new functional groups at the 4-position.

Table 1: Representative Hydrogenolysis Reaction

| Starting Material | Reagents and Conditions | Product |

| 4-(Benzyloxy)-3,3-difluoropiperidine | H₂, Pd/C, Solvent (e.g., Methanol (B129727), Ethanol) | 3,3-Difluoro-4-hydroxypiperidine |

Reactivity at the 4-Position of the Piperidine Ring

The 4-position of the piperidine ring, bearing the benzyloxy group, is a tertiary carbon center. Direct functionalization at this position without prior deprotection of the benzyloxy group is challenging due to the steric hindrance and the stability of the C-O bond. However, upon removal of the benzyl (B1604629) group to reveal the hydroxyl functionality, the reactivity at the 4-position is significantly enhanced. The resulting 3,3-difluoro-4-hydroxypiperidine can undergo a variety of transformations. For example, the hydroxyl group can be oxidized to a ketone, which can then serve as an electrophilic center for nucleophilic additions. Alternatively, the alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate), enabling nucleophilic substitution reactions to introduce a range of other functionalities at the C4 position. The gem-difluoro group at the adjacent C3 position can influence the reactivity at C4 through electronic effects.

Conversion to Dihydroxypiperidine Derivatives

A key transformation of this compound involves its conversion to N-protected 3,3-difluoro-4,4-dihydroxypiperidine. nih.govsigmaaldrich.comfigshare.com This conversion highlights the utility of the benzyloxy group as a masked ketone functionality. The synthesis of this compound itself can be achieved through a multi-step sequence involving a 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile (B1666552), followed by reduction, lactamization, and subsequent reduction of the lactam. nih.govsigmaaldrich.com

The transformation to the dihydroxy derivative proceeds via an N-protected intermediate, which underscores the importance of the piperidine nitrogen in directing or facilitating further reactions. This dihydroxylated product is considered a building block with high potential in medicinal chemistry, likely due to its capacity to be further elaborated into a variety of scaffolds. nih.govsigmaaldrich.comfigshare.com

Table 1: Synthesis of N-Protected 3,3-Difluoro-4,4-dihydroxypiperidine

| Starting Material | Product | Key Transformation | Significance | Reference |

| This compound | N-Protected 3,3-difluoro-4,4-dihydroxypiperidine | Conversion of the benzyloxy group | High potential as a medicinal chemistry building block | nih.govsigmaaldrich.comfigshare.com |

Introduction of Aminomethyl Substituents

The introduction of aminomethyl groups to the this compound scaffold can be approached through established synthetic methodologies, although specific examples starting from this exact compound are not extensively detailed in the reviewed literature. A common strategy for the N-functionalization of piperidines involves reductive amination. This process would typically involve the reaction of the piperidine nitrogen with an appropriate aldehyde, such as formaldehyde (B43269) or a protected aminomethyl aldehyde, in the presence of a reducing agent.

Another viable route is the direct N-alkylation of this compound with a suitable aminomethyl halide or an equivalent electrophile. The reactivity of the piperidine nitrogen would be a key factor in the success of such transformations.

While direct literature examples are sparse for this specific substrate, the general principles of reductive amination and N-alkylation of piperidine rings are well-established and would be the logical synthetic routes to explore for the introduction of aminomethyl substituents. The resulting aminomethyl derivatives would be of interest for their potential biological activities, given the prevalence of the aminomethylpiperidine (B13870535) motif in pharmaceuticals.

Synthesis of Advanced Fluorinated Building Blocks from this compound

The utility of this compound as a precursor extends to the synthesis of various advanced fluorinated building blocks. Its chemical handles—the secondary amine and the benzyloxy group—allow for a range of derivatizations.

As previously mentioned, the conversion to N-protected 3,3-difluoro-4,4-dihydroxypiperidine is a prime example of its application in generating a more complex building block. nih.govsigmaaldrich.comfigshare.com This diol can, in principle, undergo further reactions such as oxidation to a ketone, or selective protection and functionalization of the hydroxyl groups.

Furthermore, the piperidine nitrogen can be functionalized with a variety of substituents to create a library of diverse fluorinated piperidines. For instance, acylation, sulfonation, or arylation of the nitrogen would yield a range of amides, sulfonamides, and N-arylpiperidines, respectively. These reactions would introduce new structural and electronic properties to the core scaffold.

The benzyl ether at the C4 position can also be cleaved to reveal a hydroxyl group. This deprotection would open up another avenue for derivatization, allowing for the introduction of different ether or ester functionalities at this position. The resulting 3,3-difluoro-4-hydroxypiperidine is a valuable synthon for introducing the fluorinated piperidine motif into larger molecules.

The synthesis of N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid, has also been established from a related synthetic pathway, further demonstrating the versatility of the 3,3-difluoropiperidine (B1349930) scaffold. nih.govsigmaaldrich.com

Table 2: Potential Advanced Building Blocks from this compound

| Starting Material | Potential Advanced Building Block | Key Transformation | Potential Applications | Reference |

| This compound | N-Protected 3,3-difluoro-4,4-dihydroxypiperidine | Conversion of benzyloxy to dihydroxy | Synthesis of complex scaffolds | nih.govsigmaaldrich.comfigshare.com |

| This compound | N-Acyl/Sulfonyl/Aryl-4-(benzyloxy)-3,3-difluoropiperidines | N-Functionalization | Library synthesis for drug discovery | Inferred from general chemical principles |

| This compound | 3,3-Difluoro-4-hydroxypiperidine derivatives | Benzyl ether cleavage and subsequent derivatization | Introduction of diverse functionalities | Inferred from general chemical principles |

| Related Precursors | N-Protected 3,3-difluoroisonipecotic acid | Multi-step synthesis | Synthesis of fluorinated amino acids | nih.govsigmaaldrich.com |

Applications of 4 Benzyloxy 3,3 Difluoropiperidine As a Scaffold in Chemical Biology Research

Design and Exploration of Fluorinated Piperidine-Based Scaffolds for Neurotransmitter Receptor Modulator Research

Fluorinated piperidine (B6355638) scaffolds are of significant interest in the design of neuromodulators due to the ability of fluorine to fine-tune physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability. The introduction of fluorine can also lead to specific, favorable interactions with protein targets, enhancing binding affinity and selectivity.

Development of Dopamine (B1211576) D4 Receptor Antagonists as Chemical Probes

The dopamine D4 receptor (D4R) is a G protein-coupled receptor implicated in various neurological and psychiatric conditions. Selective D4R antagonists are valuable as tool compounds to investigate the receptor's role in cellular signaling and disease models, such as L-DOPA-induced dyskinesias in Parkinson's disease. nih.govresearchgate.netresearchgate.net The difluoropiperidine scaffold has been a key component in the development of potent and selective D4R antagonists. nih.govnih.gov

Systematic modification of the N- and O-substituents on the piperidine scaffold has been crucial for optimizing D4R affinity and selectivity. Research has explored a variety of substitutions to understand the structural requirements for potent antagonism. nih.gov

Initial studies on related scaffolds, such as 4,4-difluoropiperidines, revealed that while potent, the gem-difluoro group at the 4-position could lower the basicity of the piperidine nitrogen, leading to reduced brain penetration. nih.gov Moving the gem-difluoro group to the 3-position, as in the 4-(benzyloxy)-3,3-difluoropiperidine scaffold, modulates this effect on the nitrogen's pKa while still providing conformational constraint. nih.gov

SAR studies on the O-linked phenoxy group and the N-linked benzyl (B1604629) group have yielded key insights. For the O-substituent, various aryl and heteroaryl ethers have been explored. For the N-substituent, different benzyl and heteroarylmethyl groups have been evaluated to maximize receptor engagement. nih.govnih.gov

A comparative analysis of substitutions on the 4,4-difluoropiperidine (B1302736) ether scaffold, which shares features with the 3,3-difluoro variant, highlights these trends. Modifications on the phenoxy ring (O-substitution) and the N-benzyl group led to significant changes in binding affinity (Ki) for the D4 receptor.

Table 1: SAR of N- and O-Substituted 4,4-Difluoropiperidine Ether Analogs for D4R Binding

| Compound | N-Substitution (R1) | O-Substitution (R2) | D4R Ki (nM) |

| 9j | 4-Fluoro-3-methoxybenzyl | 4-Cyanophenoxy | 1.7 nih.gov |

| 9k | 4-Fluoro-3-methoxybenzyl | 3,4-Difluorophenoxy | 2.7 nih.gov |

| 9L | 4-Fluoro-3-methoxybenzyl | 4-Fluoro-3-methylphenoxy | 6.5 nih.gov |

| 9s | 5-N-Methylindazole | 4-Fluorophenoxy | 1.0 nih.gov |

| 9t | 5-N-Methylindazole | 3-Fluorophenoxy | 3.0 nih.gov |

| 14a | 4-Fluoro-3-methoxybenzyl | 4-Cyano-3-fluorophenoxy | 0.3 researchgate.netnih.gov |

This table is generated based on data for the analogous 4,4-difluoropiperidine scaffold to illustrate SAR principles applicable to the 3,3-difluoro core.

The data indicates that electron-withdrawing groups, such as cyano and fluoro, on the phenoxy ring are generally favorable for high affinity. nih.gov Compound 14a , with a 4-cyano-3-fluorophenoxy group, demonstrated exceptional binding affinity (Ki = 0.3 nM) and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). researchgate.netnih.gov

The introduction of fluorine into ligands can significantly influence their interaction with protein targets through various mechanisms. nih.gov Fluorine, being highly electronegative, can modulate the local electronic environment, affect the pKa of nearby atoms, and participate in non-covalent interactions. nih.govnih.gov

In the context of the 3,3-difluoropiperidine (B1349930) scaffold, the gem-difluoro group has two primary effects. First, it conformationally restricts the piperidine ring, reducing the entropic penalty upon binding to the receptor. Second, the electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. nih.govnih.gov This modulation of basicity is a critical factor, as it can influence the ligand's charge state at physiological pH, affecting its ability to cross the blood-brain barrier and its interaction with key residues in the receptor binding pocket, such as the conserved Asp115 in the D4R. nih.gov

Furthermore, fluorine atoms can engage in favorable orthogonal multipolar interactions with carbonyl groups (C–F···C=O) from the protein backbone or side chains, which can significantly enhance binding affinity. nih.gov Docking studies of related antagonists with the D4R crystal structure have identified key interactions with residues like Asp115 and Phe410, and the presence of fluorine can further stabilize the ligand-receptor complex. nih.govresearchgate.net

Investigation of Sigma 1 Receptor Modulators Using Piperidine Scaffolds

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, and it is implicated in a range of cellular functions and neurological disorders. unict.itnih.gov Piperidine and piperazine (B1678402) scaffolds are common structural motifs in the design of selective S1R ligands. unict.itnih.gov These scaffolds are found in compounds developed for their neuroprotective and analgesic properties. unict.it

While research has not explicitly detailed the use of the this compound scaffold for S1R modulation, the structural principles from existing S1R ligands are applicable. The typical S1R pharmacophore consists of a basic nitrogen atom connected by a spacer to a lipophilic aromatic group. mdpi.com The this compound scaffold fits this model, with the piperidine nitrogen serving as the basic center and the benzyloxy group providing a key aromatic interaction point. The design of S1R ligands often involves optimizing the linker between the piperidine core and another aromatic moiety to achieve high affinity and selectivity. unict.it The conformational rigidity imparted by the gem-difluoro group could be advantageous in pre-organizing the scaffold for optimal interaction within the S1R binding site.

Research into NMDA Receptor Antagonists (NR2B Subunit)

The N-methyl-D-aspartate (NMDA) receptor, particularly the subtype containing the GluN2B (formerly NR2B) subunit, is a critical target for the treatment of various neurological disorders, including depression and neurodegenerative diseases. researchgate.netacs.org The piperidine ring is a core feature of many selective GluN2B antagonists, which often act at the ifenprodil (B1662929) binding site, an allosteric modulatory domain on the receptor. acs.org

The 3-fluoropiperidine (B1141850) building block has been specifically investigated for the development of radiotracers for imaging GluN2B receptors via positron emission tomography (PET). nih.govosti.gov In these studies, various 1,4-disubstituted 3-fluoropiperidines were synthesized and evaluated. nih.gov Although the specific radiotracers developed showed minimal brain uptake, the research demonstrated the chemical feasibility of using the fluorinated piperidine core for this target. nih.govosti.gov A key finding was the metabolic stability of the fluorine atom at the 3-position, with no radiodefluorination observed in vivo. nih.gov

The 4-(benzyloxy) group in the this compound scaffold is analogous to the 4-hydroxyphenyl group present in potent GluN2B antagonists like ifenprodil, suggesting its potential to interact with the GluN2B binding pocket. researchgate.net The difluorination at the 3-position could serve to lock the piperidine ring into a specific chair conformation that favors binding, while also enhancing metabolic stability.

Role in Conformational Control and Stereochemical Influence in Scaffold Design

The substitution pattern of the piperidine ring plays a crucial role in determining the three-dimensional shape of a molecule, which in turn dictates its biological activity. The gem-difluoro group at the C-3 position of the this compound scaffold exerts significant conformational control.

This substitution restricts the piperidine ring's ability to undergo chair-flipping, leading to a more defined and rigid conformation. This pre-organization of the scaffold can reduce the entropic cost of binding to a biological target, potentially leading to higher affinity. The presence of substituents on the piperidine ring can be influenced by allylic 1,3-strain (A(1,3) strain), which affects the stereochemical outcome of synthetic reactions and the final conformation of the molecule. researchgate.net

Furthermore, the introduction of the 3,3-difluoro group creates a chiral center if the substituents at C-4 are different from those at C-2, or if the N-substituent makes the molecule asymmetric. The stereochemistry of piperidine-based ligands is often critical for activity. For instance, in a series of (R)-4,4-difluoropiperidine D4R antagonists, the activity was found to reside in a single enantiomer, which was confirmed by X-ray crystallography. nih.gov Therefore, the stereochemical influence of the 3,3-difluoro substitution is a key consideration in designing potent and selective ligands, as it dictates the precise spatial orientation of the pharmacophoric benzyloxy and N-substituent groups.

Contribution to Novel Chemical Entity (NCE) Generation in Early-Stage Drug Discovery Pipelines

The this compound scaffold is a significant contributor to the generation of Novel Chemical Entities (NCEs) in early-stage drug discovery. Its utility stems from the unique combination of the piperidine ring, a privileged structure in medicinal chemistry, with a benzyloxy group and gem-difluoro substitution. This trifecta of functional groups provides a versatile platform for creating diverse and innovative molecular architectures with the potential for improved pharmacological profiles.

The piperidine moiety is a common feature in many approved drugs, valued for its ability to be readily modified to interact with a variety of biological targets. The benzyloxy group at the 4-position offers a handle for a wide range of chemical modifications, allowing for the exploration of structure-activity relationships (SAR). For instance, research on related benzyloxypiperidine scaffolds has led to the discovery of potent and selective antagonists for the dopamine D4 receptor (D4R), which is a target for conditions like Parkinson's disease. researchgate.netnih.gov

The introduction of the 3,3-difluoro group onto the piperidine ring is a key feature that enhances the potential for NCE generation. This modification can lead to several advantageous properties:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the position less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate. Research on related 3,3-difluoropiperidine derivatives has highlighted their increased metabolic stability. researchgate.net

Modulation of Physicochemical Properties: The gem-difluoro group can influence the lipophilicity and basicity (pKa) of the piperidine nitrogen. While fluorination generally increases lipophilicity, the effect of the 3,3-difluoro group can be more complex, sometimes leading to molecules with improved solubility and permeability profiles. For example, studies on 4,4-difluoropiperidine scaffolds, while showing high potency, also demonstrated that the fluorine atoms could reduce the basicity of the nitrogen, which in some cases impacted brain penetration. nih.gov This highlights the nuanced effects that require careful optimization during NCE development.

Conformational Control: The steric bulk and electronics of the CF2 group can lock the piperidine ring into specific conformations, which can be crucial for optimizing binding affinity and selectivity for a biological target.

The synthesis of derivatives from the this compound scaffold allows for the creation of libraries of novel compounds. These libraries can be screened against a wide array of biological targets to identify new hits and leads for various therapeutic areas. The modular nature of the scaffold, with potential for modification at the piperidine nitrogen and through derivatization of the benzyloxy group, makes it a powerful tool for generating chemical diversity in drug discovery pipelines.

Table 1: Impact of Fluorine Substitution on Piperidine Scaffolds in NCE Development

| Property | Effect of 3,3-Difluoro Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Generally Increased | The high strength of the C-F bond makes the molecule less prone to oxidative metabolism at the fluorinated position. researchgate.net |

| Basicity (pKa) | Typically Decreased | The strong electron-withdrawing nature of the fluorine atoms reduces the electron density on the piperidine nitrogen, lowering its basicity. nih.gov |

| Lipophilicity (logP) | Generally Increased | Fluorine is more lipophilic than hydrogen, which can affect the overall solubility and permeability of the molecule. researchgate.net |

| Binding Affinity | Can be Enhanced | The fluorine atoms can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, and enforce a bioactive conformation. |

Use in Exploring Bioisosteric Replacements in Medicinal Chemistry

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a fundamental tactic in medicinal chemistry for optimizing drug candidates. sigmaaldrich.comnih.gov The this compound scaffold serves as an excellent tool for exploring bioisosteric replacements, primarily through the utility of the gem-difluoro group.

The 3,3-difluoro moiety (CF2) is a well-established bioisostere for a methylene (B1212753) group (CH2), a carbonyl group (C=O), or a single oxygen atom in an ether linkage. nih.gov This substitution can lead to significant improvements in a molecule's pharmacological profile without drastically altering its core structure and ability to bind to its target.

Key applications of the 3,3-difluoro group as a bioisostere in the context of the this compound scaffold include:

Replacement of a Carbonyl Group: If a parent compound contains a piperidone (a piperidine with a carbonyl group), replacing the C=O at the 3-position with a CF2 group can improve metabolic stability by removing a site for ketone reduction. It also alters the electronics and conformation of the ring, which can fine-tune binding affinity and selectivity.

Replacement of a Methylene Group: Swapping a CH2 for a CF2 group can block metabolic oxidation at that position. Furthermore, the CF2 group introduces a dipole moment and can act as a hydrogen bond acceptor, potentially forming new, favorable interactions with the biological target.

Modulation of pKa and Lipophilicity: As mentioned previously, the electron-withdrawing nature of the fluorine atoms lowers the basicity of the piperidine nitrogen. nih.gov This can be a deliberate strategy to reduce off-target effects associated with high basicity or to improve oral bioavailability. The change in lipophilicity also needs to be carefully considered to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. researchgate.net

The strategic placement of the benzyloxy group at the 4-position provides a constant structural feature while allowing medicinal chemists to systematically study the effects of the 3,3-difluoro substitution. By comparing the biological activity and physicochemical properties of the this compound derivatives with their non-fluorinated or carbonyl-containing counterparts, researchers can gain valuable insights into the SAR of a compound series. This iterative process of bioisosteric replacement is crucial for the rational design of safer and more effective drugs.

Table 2: Bioisosteric Relationships of the 3,3-Difluoro Group

| Original Group | Bioisosteric Replacement | Key Property Changes |

|---|---|---|

| Methylene (CH2) | gem-Difluoro (CF2) | Increased metabolic stability, altered electronics, potential for new hydrogen bonding interactions. |

| Carbonyl (C=O) | gem-Difluoro (CF2) | Blocks metabolic reduction, removes hydrogen bond donating capacity, alters polarity and conformation. |

| Ether Oxygen (-O-) | gem-Difluoro (CF2) | Changes in geometry and electronics, can impact conformational preferences of the ring. |

Analytical and Computational Methodologies in the Study of 4 Benzyloxy 3,3 Difluoropiperidine

Spectroscopic Techniques for Structural Characterization of Synthesized Analogs

Spectroscopy is fundamental to the elucidation of the molecular structure of newly synthesized compounds. For fluorinated piperidines, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of the molecule's constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of 4-(Benzyloxy)-3,3-difluoropiperidine and its derivatives. The presence of hydrogen, carbon, and fluorine nuclei allows for a detailed multi-dimensional analysis.

¹H NMR (Proton NMR) is used to identify the number and connectivity of hydrogen atoms. The chemical shifts and coupling constants of the protons on the piperidine (B6355638) ring and the benzyloxy group provide crucial information about their chemical environment and spatial relationships.

¹³C NMR (Carbon NMR) reveals the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and bonding environment. The carbon attached to the fluorine atoms (C3) shows a characteristic splitting pattern due to C-F coupling.

¹⁹F NMR (Fluorine NMR) is particularly important for fluorinated compounds. It provides direct information about the electronic environment of the fluorine atoms. The coupling between fluorine and adjacent protons (¹H-¹⁹F coupling) is instrumental in confirming the position of the fluorine substituents and in studying the conformational preferences of the piperidine ring. nih.govrsc.org For instance, analysis of the ³J(¹⁹F,¹H) coupling constants allows for the determination of the relative orientation of the fluorine atoms. nih.gov

Systematic NMR studies on various fluorinated piperidine derivatives have been conducted to understand their conformational behavior, revealing the influence of factors like electrostatic interactions and hyperconjugation. nih.govresearchgate.net These experimental NMR studies, often supported by computational analysis, have confirmed that the conformational preferences are crucial for molecular design. nih.govacs.org

Table 1: Representative NMR Spectroscopic Data for a Fluorinated Piperidine Analog The following data is illustrative for a related fluorinated heterocyclic compound and demonstrates the type of information obtained from NMR analysis. amazonaws.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 8.01 – 7.73 | m | Aromatic Protons |

| 7.59 – 7.34 | m | Aromatic Protons | |

| 5.01 – 4.72 | dtt, J = 49.0, 10.7, 5.1 | CH-F | |

| 4.50 | d, J = 11.3 | O-CH₂ | |

| 4.27 | dd, J = 11.6, 5.6 | O-CH₂ | |

| 3.63 | t, J = 12.3 | Piperidine Ring Proton | |

| ¹³C NMR | 138.67 - 123.95 | - | Aromatic Carbons |

| 89.39 | d, J = 177.2 | C-F | |

| 77.88 | d, J = 11.4 | Piperidine Ring Carbon | |

| 65.54 | d, J = 11.9 | O-CH₂ | |

| 40.57 | d, J = 17.1 | Piperidine Ring Carbon | |

| ¹⁹F NMR | -169.74 | d, J = 49.0 | C-F |

Note: Data adapted from a representative fluorinated heterocyclic compound to illustrate typical NMR parameters. amazonaws.com

Mass spectrometry is a critical analytical technique used to determine the molecular weight of this compound and to assess its purity. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides direct confirmation of the compound's elemental composition.

High-resolution mass spectrometry (HRMS) is often employed to determine the molecular formula with high accuracy, distinguishing the target compound from potential impurities with similar nominal masses. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the detection capabilities of MS, allowing for the simultaneous purification and mass confirmation of the compound and its analogs. bldpharm.combldpharm.com This is particularly useful in complex reaction mixtures and for pharmacokinetic screening where multiple compounds may be analyzed together. researchgate.net The molecular weight of this compound is 227.25 g/mol , and its hydrochloride salt is 263.71 g/mol , values readily confirmed by MS. bldpharm.commyskinrecipes.com

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. While a specific spectrum for this exact compound is not publicly available, the expected absorptions can be inferred from related structures like piperidine and 4-benzylpiperidine. nist.govnist.gov

Key expected IR absorption bands include:

C-H stretching (aromatic and aliphatic): Bands typically appear in the 2850-3100 cm⁻¹ region.

N-H stretching (secondary amine): A moderate band around 3300-3500 cm⁻¹ would be expected for the unprotected piperidine nitrogen.

C-O stretching (ether): A strong band in the 1050-1150 cm⁻¹ region is characteristic of the benzyl (B1604629) ether linkage.

C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region confirm the presence of the gem-difluoro group.

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.

Chromatographic Methods for Purification and Purity Analysis of Research Compounds

Chromatography is essential for both the purification of synthesized this compound and the quantitative analysis of its purity. High-Performance Liquid Chromatography and Gas Chromatography are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for piperidine derivatives. nih.govresearchgate.net

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govtandfonline.com To improve peak shape and retention for basic compounds like piperidines, an acid modifier such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is often added to the mobile phase. researchgate.netresearchgate.net Purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram, detected commonly by a UV detector (due to the benzyl group) or a charged aerosol detector (CAD) for compounds lacking a strong chromophore. researchgate.nettandfonline.com

Table 2: Typical HPLC Method Parameters for Piperidine Derivative Analysis

| Parameter | Typical Condition | Purpose | Reference |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm) | Separation based on hydrophobicity | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water with 0.1% acid (e.g., TFA, HFBA) | Elution of the compound from the column | researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency | nih.govresearchgate.net |

| Detection | UV at ~254 nm or Charged Aerosol Detection (CAD) | Quantifies the amount of compound eluting | researchgate.nettandfonline.com |

| Column Temp. | 30-40 °C | Ensures reproducible retention times | nih.govresearchgate.net |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For piperidine derivatives, GC is often used to quantify residual piperidine starting material or other volatile impurities in the final product. google.com The analysis of piperidine in active pharmaceutical ingredients (APIs) can be performed using GC with a headspace sampler (GC-HS). chromforum.org This technique involves heating the sample in a sealed vial to partition volatile analytes into the gas phase, which is then injected into the GC.

Challenges in GC analysis of piperidines can include their high polarity, which may lead to poor peak shape and interaction with the column. Derivatization to a less polar form can sometimes be employed to overcome these issues. chromforum.org The separation is typically achieved on a capillary column with a specific stationary phase, and detection is commonly performed using a Flame Ionization Detector (FID). researchgate.net

X-Ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of a molecule's absolute configuration, which is critical for understanding its interaction with chiral biological targets like enzymes and receptors.

For a chiral molecule such as this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield a wealth of structural information. The analysis would confirm the chair conformation of the piperidine ring, which is common for such six-membered heterocycles. researchgate.netnih.gov Furthermore, it would precisely define the spatial orientation of the benzyloxy and difluoro substituents. In studies of related fluorinated piperidines, X-ray crystallography has been pivotal in establishing the stereochemistry and observing the influence of fluorine atoms on the ring's conformation. nih.govresearchgate.net For instance, in the crystal structure of a 4-fluoropiperidine (B2509456) derivative, the fluorine atom was found to reside in an axial position, a conformation stabilized by specific intramolecular interactions. researchgate.net

The data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, are invaluable for validating and refining the results of computational modeling studies.

Computational Chemistry and Cheminformatics Approaches

In the absence of experimental data, and as a complementary tool, computational chemistry and cheminformatics offer powerful methods to predict and analyze the properties of molecules like this compound.

Molecular modeling and docking are indispensable tools in modern drug discovery, allowing for the prediction of how a ligand, such as this compound, might bind to a biological target. The piperidine scaffold is a well-known privileged structure in medicinal chemistry, frequently found in centrally active agents. researchgate.netnih.gov

Docking studies would involve the computational placement of the this compound molecule into the binding site of a relevant protein target. For instance, given the prevalence of the piperidine moiety in compounds targeting the central nervous system (CNS), potential targets could include opioid receptors or sigma receptors. nih.govtandfonline.com Such studies can predict the binding affinity and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govrsc.org The benzyloxy group could engage in pi-stacking interactions with aromatic amino acid residues, while the fluorine atoms could form hydrogen bonds or other electrostatic interactions.

The results of docking studies can guide the design of new derivatives with improved potency and selectivity. For example, a study on piperidine-based sigma receptor 1 (S1R) ligands used molecular docking to understand the binding mode of potent agonists, revealing crucial interactions with specific amino acid residues. nih.govrsc.org

Table 1: Representative Molecular Docking Parameters for Piperidine Derivatives

| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Affinity (Example Range) |

| 4-Amino methyl piperidine derivatives | µ-Opioid Receptor | Q124, W133, D147, Y148 | -8.13 to -13.37 kcal/mol |

| Piperidine-based S1R ligands | Sigma-1 Receptor (S1R) | Tyr206 | Ki value of 3.2 nM |

| Piperazine (B1678402) derivatives | Acetylcholinesterase (AChE) | Dual binding site | IC50 in the low-nanomolar range |

This table presents example data from studies on various piperidine derivatives to illustrate the type of information obtained from molecular docking studies. The data is not specific to this compound. nih.govtandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a novel scaffold like this compound, QSAR can be a powerful tool for optimizing its structure to enhance a desired biological effect.

A QSAR study would typically involve synthesizing a library of analogues of this compound with variations at different positions of the molecule. The biological activity of these compounds would then be determined experimentally. Subsequently, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity.

Such models can predict the activity of yet-unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. youtube.com For instance, QSAR models have been successfully developed for piperidine derivatives to predict their cardiotoxicity. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.com For this compound, DFT calculations can provide deep insights into its reactivity, stability, and spectroscopic properties.

Furthermore, DFT is a powerful tool for elucidating reaction mechanisms. mdpi.com It can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the most favorable reaction pathways. In the context of fluorinated heterocycles, DFT has been used to understand the mechanism of C-F bond activation reactions. nih.gov

The three-dimensional shape of a molecule, or its conformation, is intimately linked to its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For this compound, the flexibility of the piperidine ring and the rotation around the single bonds of the benzyloxy group give rise to multiple possible conformations.

Computational methods, often employing molecular mechanics or quantum mechanics (like DFT), are used to perform conformational searches and energy minimizations. nih.gov These studies can predict the preferred conformation of the molecule in different environments (e.g., in the gas phase or in a solvent). The introduction of fluorine atoms can significantly influence the conformational preferences of the piperidine ring due to stereoelectronic effects such as the gauche effect. nih.govd-nb.inforesearchgate.net Studies on fluorinated piperidines have shown that the polarity of the solvent can also play a major role in determining the favored conformation. nih.govd-nb.info

A detailed conformational analysis of this compound would predict the equilibrium between different chair and boat conformations and the orientation of the substituents, which is critical for understanding its potential interactions with a biological target.

Table 2: Calculated Conformational Energy Differences for Fluorinated Piperidine Derivatives

| Compound | Conformer Comparison | Calculated ΔG (kcal/mol) (Gas Phase) | Calculated ΔG (kcal/mol) (Solvent) |

| 3-Fluoropiperidine (B1141850) (TFA-protected) | Equatorial vs. Axial | +0.3 | - |

| 3,5-Difluoropiperidine (TFA-protected) | Equatorial vs. Axial | +1.8 | +4.8 (in Chloroform) |

| 3-Fluoropiperidine (HCl salt) | Equatorial vs. Axial | +3.9 | +8.6 (in Water) |

This table is based on data from a study on the conformational preferences of fluorinated piperidine derivatives and is intended to illustrate the type of data generated. The values are not specific to this compound. researchgate.net

Future Perspectives and Emerging Research Avenues for 4 Benzyloxy 3,3 Difluoropiperidine

The strategic incorporation of fluorine into molecular scaffolds continues to be a major focus in medicinal chemistry, owing to the unique physicochemical properties it imparts. The 4-(benzyloxy)-3,3-difluoropiperidine scaffold, in particular, represents a valuable building block with significant potential. Future research is poised to expand upon its utility through innovative synthetic strategies, advanced technology integration, and exploration of new biological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(Benzyloxy)-3,3-difluoropiperidine?

- Methodology : Multi-step synthesis typically involves fluorination of the piperidine ring followed by benzyloxy group introduction. Key solvents include dichloromethane (DCM) or tetrahydrofuran (THF), with bases like triethylamine to facilitate coupling reactions. Reaction temperatures are often maintained between 0–25°C to control exothermicity and stereoselectivity .

- Example Protocol :

- Step 1: Fluorination using DAST (diethylaminosulfur trifluoride) at -78°C in anhydrous DCM.

- Step 2: Benzyloxy group installation via nucleophilic substitution with benzyl bromide in THF, catalyzed by NaH.

Q. How can researchers ensure high purity during purification?

- Techniques :

- Vacuum Filtration : Used to isolate precipitates after acid/base workup (e.g., washing with methanol/water mixtures) .

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane for separating stereoisomers.

- Recrystallization : Ethanol or acetone as solvents to remove residual impurities .

Q. What analytical methods are critical for structural characterization?

- Key Tools :

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 3.8–4.2 ppm for benzyloxy protons; δ 90–110 ppm for CF₂ in ¹³C) .

- HRMS : Electrospray ionization (ESI) to confirm molecular weight (e.g., [M+H]⁺ = 283.28 g/mol) .

- FTIR : Peaks at 1,100–1,250 cm⁻¹ (C-F stretch) and 1,600–1,700 cm⁻¹ (C=O from benzyl ester intermediates) .

Advanced Research Questions

Q. How does stereochemistry at the 3,3-difluoro and benzyloxy positions influence biological activity?

- Mechanistic Insight : The (3R,3R) configuration enhances binding to GABA receptors due to spatial alignment with hydrophobic pockets, whereas the (3S,3S) isomer shows reduced affinity .

- Experimental Design :

- Synthesize all stereoisomers via chiral catalysts (e.g., Jacobsen’s catalyst).

- Compare IC₅₀ values in receptor-binding assays .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Troubleshooting :

- Variable Purity : Re-test compounds using orthogonal purity assays (HPLC, elemental analysis).

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and incubation times (30 vs. 60 min) .

- Case Study : Discrepancies in serotonin receptor binding may arise from differences in cell-line expression levels (HEK293 vs. CHO cells) .

Q. What strategies mitigate instability of this compound under physiological conditions?

- Approaches :

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to protect the benzyloxy moiety .

- Storage : Store at -20°C under argon to prevent oxidative degradation of the difluoropiperidine core .

Methodological Challenges

Q. How to address low yields in fluorination steps?

- Solution : Use alternative fluorinating agents (e.g., Deoxo-Fluor instead of DAST) and rigorously dry solvents (molecular sieves) to minimize hydrolysis .

Q. What safety protocols are essential for handling fluorinated intermediates?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.